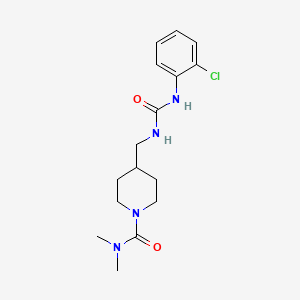
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C16H23ClN4O2 and its molecular weight is 338.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-((3-(2-chlorophenyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide, a compound belonging to the class of piperidine derivatives, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure can be represented as follows:
- Chemical Formula : C15H20ClN3O
- IUPAC Name : this compound
The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes involved in inflammatory processes and cellular signaling pathways. The presence of the ureido group suggests potential interactions with urea transporters or enzymes involved in nitrogen metabolism.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Effects : The compound has shown promise in inhibiting pro-inflammatory cytokine release, particularly interleukin-1 beta (IL-1β), in activated macrophages. This suggests its potential utility in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that the compound may possess cytotoxic effects against certain cancer cell lines, although further investigation is needed to elucidate its efficacy and mechanism .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β release | |
| Antitumor | Cytotoxicity against cancer cell lines | |
| Enzyme Inhibition | Potential inhibition of urease |
Detailed Research Findings
- Anti-inflammatory Activity : A study demonstrated that the compound significantly reduced IL-1β levels in LPS/ATP-stimulated human macrophages, indicating a concentration-dependent effect with maximal inhibition observed at higher concentrations (up to 35% reduction at 50 µM) .
- Antitumor Efficacy : In vitro assays revealed that the compound exhibited selective cytotoxicity towards specific cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Enzyme Interaction Studies : Investigations into the compound's interaction with urease enzymes showed promising results, suggesting that it could serve as a lead for developing urease inhibitors, which are important in treating infections caused by urease-producing bacteria .
Eigenschaften
IUPAC Name |
4-[[(2-chlorophenyl)carbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN4O2/c1-20(2)16(23)21-9-7-12(8-10-21)11-18-15(22)19-14-6-4-3-5-13(14)17/h3-6,12H,7-11H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHZVYCWQIFDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














